4-Aminoazobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely sol in alcohol, benzene, chloroform, ether

In water, 32 mg/L at 25 °C

Synonyms

Canonical SMILES

Carcinogenesis Research:

4-Aminoazobenzene (4-AAB) has been extensively studied in the field of carcinogenesis, primarily due to its ability to induce liver cancer in various animal models, including rats and mice. Studies have shown that 4-AAB acts as a procarcinogen, requiring metabolic activation to exert its carcinogenic effects. This activation process involves the formation of N-hydroxy-4-aminoazobenzene (N-OH-AAB), which then undergoes further modifications to form DNA adducts, leading to mutations and ultimately contributing to cancer development [, ].

Studying Mechanisms of Carcinogenesis:

Research utilizing 4-AAB has been instrumental in understanding the mechanisms of carcinogenesis. By studying the metabolic pathways and DNA adduct formation of 4-AAB, scientists have gained valuable insights into the multi-step process of cancer initiation and progression. This knowledge has contributed to the development of strategies for cancer prevention and treatment [].

Applications in Photochemistry:

Beyond its role in carcinogenesis research, 4-AAB also finds applications in photochemistry due to its photochromic properties. These properties allow 4-AAB to undergo light-induced reversible isomerization, changing its shape and optical properties. This characteristic makes 4-AAB a potential candidate for various photochemical applications, such as optical switches and molecular sensors [].

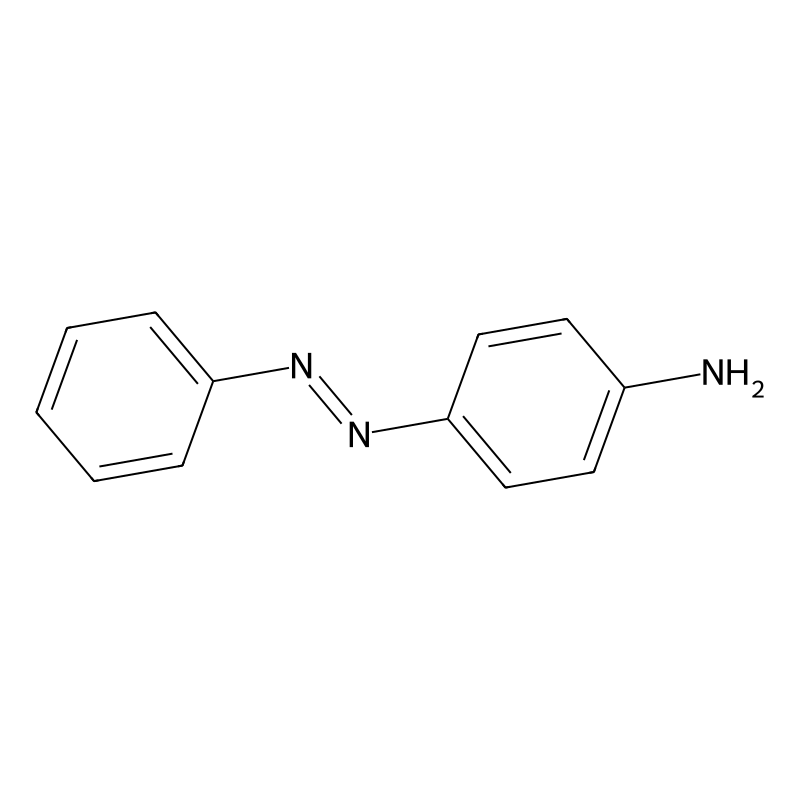

4-Aminoazobenzene, also known as p-aminoazobenzene or C.I. Solvent Yellow 1, is an azo compound characterized by the presence of an amino group attached to one of the phenyl rings of azobenzene. It appears as yellow to tan crystals or orange needles and has a molecular formula of C₁₂H₁₁N₃ and a molecular weight of 197.24 g/mol . The compound is odorless and can form an explosive mixture in air when dust is present .

4-Aminoazobenzene is classified as a hazardous substance due to several factors:

- Acute Toxicity: It is acutely toxic if ingested and can cause serious health problems.

- Skin Sensitization: It can cause skin allergies upon contact.

- Carcinogenicity: It is classified as a carcinogen (Category 1B) due to potential links to cancer development.

- Environmental Hazard: It is toxic to aquatic organisms.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) when handling 4-Aminoazobenzene, including gloves, safety glasses, and respiratory protection.

- Work in a well-ventilated area.

- Avoid contact with skin and eyes.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations.

Notable Reactions:- Reduction: Can be reduced to form amines.

- Diazotization: Can participate in diazotization reactions to form diazo compounds.

- Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions.

4-Aminoazobenzene has been identified as a potential carcinogen, particularly associated with liver tumors in animal studies . It is also recognized as an allergen, frequently causing contact dermatitis among individuals exposed to it through hair dyes and other products containing this compound . Patch tests indicate that about 30% of hairdressers may show positive reactions due to prolonged exposure .

Several methods exist for synthesizing 4-Aminoazobenzene:

- Diazotization Method: This involves the diazotization of aniline followed by coupling with another aromatic amine.

- Reduction of Azo Compounds: Starting from other azo compounds, reduction using suitable reagents can yield 4-Aminoazobenzene.

- Direct Amination: Direct amination of azobenzene derivatives under specific conditions can also produce this compound.

The general reaction scheme involves the formation of diazonium salts from aniline derivatives followed by coupling reactions .

4-Aminoazobenzene is widely used across various industries:

- Dyes and Pigments: Primarily utilized in dyeing processes for lacquers, varnishes, and inks.

- Insecticides: Serves as an intermediate in the production of certain insecticides.

- Hair Dyes: Commonly found in semi-permanent hair dyes due to its coloring properties .

- Industrial Uses: Employed in manufacturing acid yellow dyes and other diazo dyes.

Research indicates that exposure to 4-Aminoazobenzene can lead to allergic reactions and sensitization. Studies have shown that individuals who frequently handle this compound may develop skin allergies, necessitating careful monitoring and safety precautions in occupational settings . Additionally, its potential carcinogenic effects highlight the need for further research into its long-term health impacts.

Several compounds share structural similarities with 4-Aminoazobenzene, primarily within the azo dye family. Notable comparisons include:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Dimethylaminoazobenzene | Similar azo structure with dimethylamino group | Known as "butter yellow," associated with liver toxicity |

| Aniline | Simple amine structure without azo linkage | Precursor for many azo dyes |

| 2-Naphthylamine | Azo compound with naphthalene structure | Used in dyeing but has different reactivity |

While these compounds share a common azo structure, 4-Aminoazobenzene's unique amino substitution leads to distinct biological activities and applications .

Physical Description

Color/Form

Orange monoclinic needles from alcohol

Yellow to tan crystals

XLogP3

Boiling Point

366.0 °C

Above 360 °C

Density

LogP

log Kow = 3.41

Melting Point

127.0 °C

128 °C

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

1.40X10-6 mm Hg at 25 °C

Pictograms

Health Hazard;Environmental Hazard

Other CAS

25548-34-9

8004-98-6

Associated Chemicals

3-Aminoazobenzene;2835-59-8

Wikipedia

Use Classification

Methods of Manufacturing

PREPARED FROM ANILINE, SODIUM NITRITE, AND HYDROGEN CHLORIDE.

... Heating diazoaminobenzene in aniline with addition of aniline hydrochloride.

General Manufacturing Information

Analytic Laboratory Methods

Determination of aromatic azo colors by isolation of lipid-soluble colors from fats and chocolate by liquid/liquid partition and adsorption chromatography followed by identification by thin-layer chromatography /Liquid soluble cmpd/. ... Isolation of water soluble azo colors from the food matrix has been carried out by the so called wool thread method, by adsorption on alumina columns, by liquid-liquid extraction using quinoline, by quarternary ammonium compounds, and by liquid ion exchanges. /Water soluble cmpd/

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Dates

Green preparation of carbon dots from Momordica charantia L. for rapid and effective sensing of p-aminoazobenzene in environmental samples

Yongli Liu, Xiaoyan Su, Letian Chen, Huanjia Liu, Chunyuan Zhang, Jiali Liu, Jiayi Hao, Yu Shangguan, Guifen ZhuPMID: 33961826 DOI: 10.1016/j.envres.2021.111279

Abstract

p-Aminoazobenzene (pAAB) is a hazardous azo dye that causes considerable harm to human health and the environment. The development of novel and sensitive sensors for the rapid detection of pAAB is in high demand. In this study, a simple fluorescent sensor for pAAB detection is designed based on carbon dots (CDs) which are prepared using green carbon source of Momordica charantia L. via a facile hydrothermal approach. The fluorescence spectra of CDs exhibit considerable overlap with the absorption band of pAAB, and the fluorescence is specifically suppressed in the presence of pAAB ascribed to the inner filter effect. Good and wide linearity is observed in the pAAB concentration range of 0.01-12.5 μg mLwith a lower detection limit of 3.9 ng mL

. The established method achieves good results with a rapid analysis of pAAB in different practical water and soil samples. The as-constructed fluorescent sensor provides a simple, rapid, economical and eco-friendly platform and possesses prospective applications for the effective, selective and sensitive detection of pAAB in the environmental field.

Binding of azobenzene and p-diaminoazobenzene to the human voltage-gated sodium channel Na

Vito F Palmisano, Carlos Gómez-Rodellar, Hannah Pollak, Gustavo Cárdenas, Ben Corry, Shirin Faraji, Juan J NogueiraPMID: 33514952 DOI: 10.1039/d0cp06140a

Abstract

The activity of voltage-gated ion channels can be controlled by the binding of photoswitches inside their internal cavity and subsequent light irradiation. We investigated the binding of azobenzene and p-diaminoazobenzene to the human Na1.4 channel in the inactivated state by means of Gaussian accelerated molecular dynamics simulations and free-energy computations. Three stable binding pockets were identified for each of the two photoswitches. In all the cases, the binding is controlled by the balance between the favorable hydrophobic interactions of the ligands with the nonpolar residues of the protein and the unfavorable polar solvation energy. In addition, electrostatic interactions between the ligand and the polar aminoacids are also relevant for p-diaminoazobenzene due to the presence of the amino groups on the benzene moieties. These groups participate in hydrogen bonding in the most favorable binding pocket and in long-range electrostatic interactions in the other pockets. The thermodinamically preferred binding sites found for both photoswitches are close to the selectivity filter of the channel. Therefore, it is very likely that the binding of these ligands will induce alterations in the ion conduction through the channel.

Associations of Water-Soluble Macrocyclic Hosts with 4-Aminoazobenzene: Impact of pH

Ludovic Garnier, Sabine Sarraute, Yael Israëli, Christine Bonal, Patrice MalfreytPMID: 30466260 DOI: 10.1021/acs.jpcb.8b09127

Abstract

An investigation of the pH effect on the inclusion complexes of β-cyclodextrins and calixarenesulfonates with 4-aminoazobenzene was conducted both by experiments and molecular simulations. The whole thermodynamic characterizations of the association between hosts and 4-aminoazobenzene ( K, ΔG

, Δ

H

, and TΔ

S

) were determined by UV-visible spectroscopy. β-Cyclodextrin inclusion complexes are not affected by pH change unlike those obtained with calixarenes. All the studied systems were enthalpically favored. Nevertheless, the entropic behavior is different depending on the host. In order to interpret these experimental results, molecular simulations were used to calculate the number of atoms inserted into the cage-like host compounds and the number of water molecules expelled from the cavity.

Textile allergic contact dermatitis caused by occupational exposure-An overlooked condition

Rita Ramos Pinheiro, Ana S Borges, Ana BrasileiroPMID: 30039579 DOI: 10.1111/cod.13080

Abstract

Determination of Aniline, 4-Aminoazobenzene, and 2-Naphthol in the Color Additive D&C Red No. 17 Using Ultra-High-Performance Liquid Chromatography

H H Wendy Yang, Adrian WeiszPMID: 29808790 DOI: 10.5740/jaoacint.17-0502

Abstract

Specifications in the U.S. Code of Federal Regulations for the color additive D&C Red No. 17 (R17, Colour Index No. 26100) limit the levels of the dye's intermediates, aniline (AN), 2-naphthol (β-naphthol, BN), and 4-aminoazobenzene (4AAB), to 0.2, 0.2, and 0.1%, respectively. The present work reports the development and application of an ultra-HPLC method for the quantitative determination of these impurities in R17. A 1.7 μm particle size C-18 column was used with 0.2 M ammonium acetate and acetonitrile as the eluents. AN, BN, and 4AAB were quantified by using six-point calibration curves with data points (w/w) ranging from 0.01 to 0.25% for AN, 0.01 to 0.24% for BN, and 0.01 to 0.19% for 4AAB. The correlation coefficients ranged from 0.9992 to 0.9999. Limits of detection for the analytes ranged from 0.002 to 0.01%. Recoveries of the analytes ranged from 99.5 to 102%. Relative standard deviations ranged from 0.482 to 1.262%. The new method was applied to analyze portions from 22 batches of R17 submitted to the U.S. Food and Drug Administration for certification. It was found to be simpler to implement, faster, and more sensitive than the older gravity-elution column chromatography method, which it has replaced.Interactions of 4,4'-diaminoazobenzene derivatives with telomeric G-quadruplex DNA

Jeremy E B McCallum, Christopher W Coyle, Ryan R Elson, Blake A TitteringtonPMID: 29528273 DOI: 10.1080/15257770.2018.1442578

Abstract

The development of small molecules to stabilize the G-quadruplex structure has garnered significant attention for anticancer drug discovery. Herein, we report the synthesis of several 4,4'-diaminoazobenzene derivatives containing different substituent groups and their ability to bind and stabilize telomeric G-quadruplex DNA. Circular dichroism (CD) spectroscopy was performed to characterize the quadruplex topologies, measure stabilization effects, and evaluate their capabilities for conformational photoregulation. 4,4'-Diaminoazobenzene derivatives were found to moderately stabilize quadruplex structures but not affect conformational photoregulation. This work further develops the design and general understanding of the stabilization effects of small molecules with telomeric G-quadruplex DNA.ALDH1A inhibition sensitizes colon cancer cells to chemotherapy

Z Kozovska, A Patsalias, V Bajzik, E Durinikova, L Demkova, S Jargasova, B Smolkova, J Plava, L Kucerova, M MatuskovaPMID: 29902974 DOI: 10.1186/s12885-018-4572-6

Abstract

Recent evidence in cancer research, developed the notion that malignant tumors consist of different subpopulations of cells, one of them, known as cancer stem cells, being attributed many important properties such as enhanced tumorigenicity, proliferation potential and profound multidrug resistance to chemotherapy. Several key stem cells markers were identified in colon cancer. In our study we focused on the aldehyde dehydrogenase type 1 (ALDH1) expression in colon cancer-derived cell lines HT-29/eGFP, HCT-116/eGFP and LS-180/eGFP, and its role in the chemoresistance and tumorigenic potential.The effect of pharmacological inhibition of ALDH activity by diethylaminobenzaldehyde (DEAB) and also effect of molecular inhibition by specific siRNA was evaluated in vitro in cultures of human colorectal cell lines. The expression level of different isoenzymes of aldehyde dehydrogenase was determined using qPCR. Changes in cell biology were evaluated by expression analysis, western blot and apoptosis assay. The efficiency of cytotoxic treatment in the presence of different chemotherapeutic drugs was analyzed by fluorimetric assay. Tumorigenicity of cells with specific ALDH1A1 siRNA was tested in xenograft model in vivo.

Treatment by DEAB partially sensitized the tested cell lines to chemotherapeutics. Subsequently the molecular inhibition of specific isoforms of ALDH by ALDH1A1 or ALDH1A3 siRNA led to sensitizing of cell lines HT-29/eGFP, HCT-116/eGFP to capecitabine and 5-FU. On the model of athymic mice we observed the effect of molecular inhibition of ALDH1A1 in HT-29/eGFP cells by siRNA. We observed inhibition of proliferation of subcutaneous xenografts in comparison to control cells.

This research, verifies the significance of the ALDH1A isoforms in multidrug resistance of human colorectal cancer cells and its potential as a cancer stem cell marker. This provides the basis for the development of new approaches regarding the treatment of patients with colorectal adenocarcinoma and potentially the treatment of other tumor malignancies.

Standing on the shoulders of giants: two centuries of struggle against meningococcal disease

Pere Domingo, Virginia Pomar, Albert Mauri, Nicolau BarquetPMID: 31053493 DOI: 10.1016/S1473-3099(19)30040-4